molecular formula C31H25NO4 B15011401 2,2-dimethyl-5-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)furan-2-yl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

2,2-dimethyl-5-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)furan-2-yl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B15011401
M. Wt: 475.5 g/mol
InChI Key: DDCFRWYKWMPPRP-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-5-[5-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound with a unique structure that incorporates multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-5-[5-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves multiple steps, including the formation of benzofuran and furan derivatives, followed by their coupling and subsequent cyclization. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-5-[5-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2,2-DIMETHYL-5-[5-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-5-[5-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: A compound with a similar structural motif but different functional groups and properties.

    Imidazole derivatives: Compounds with similar aromatic ring structures and potential biological activities.

    Indole derivatives: Compounds with comparable aromatic systems and diverse biological applications.

Uniqueness

2,2-DIMETHYL-5-[5-(1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-YL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C31H25NO4

Molecular Weight

475.5 g/mol

IUPAC Name

2,2-dimethyl-5-[5-(1-oxo-3H-2-benzofuran-5-yl)furan-2-yl]-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C31H25NO4/c1-31(2)14-22-27-20-6-4-3-5-17(20)8-10-23(27)32-29(28(22)24(33)15-31)26-12-11-25(36-26)18-7-9-21-19(13-18)16-35-30(21)34/h3-13,29,32H,14-16H2,1-2H3

InChI Key

DDCFRWYKWMPPRP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(O5)C6=CC7=C(C=C6)C(=O)OC7)C(=O)C1)C

Origin of Product

United States

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